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Compound of Interest

Compound Name: 2,4,4-Trimethyl-2,3-pentanediol

CAS No.: 73174-88-6

Cat. No.: B11964945

Get Quote

CAS: 64512-96-5 | Formula: C₈H₁₈O₂ | MW: 146.23 g/mol [1]

Executive Summary
This technical guide outlines the structural elucidation and spectroscopic signature of 2,4,4-
Trimethyl-2,3-pentanediol, a hindered glycol isomer distinct from the common industrial

coalescent Texanol precursor (2,2,4-trimethyl-1,3-pentanediol).[1]

For researchers in drug development and polymer synthesis, accurate identification of this

isomer is critical due to its unique steric profile. The molecule features a tert-butyl group

adjacent to a chiral secondary alcohol, creating a sterically congested environment that

influences reactivity and spectral behavior.[1] This guide provides the theoretical and empirical

basis for identifying this compound using NMR and IR spectroscopy, focusing on distinguishing

features such as diastereotopic methyl groups and specific HMBC correlations.

Structural Analysis & Stereochemistry
Before interpreting spectra, we must establish the magnetic environment of the nuclei. The

IUPAC name implies a pentane chain with specific branching:
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C1/C2: A gem-dimethyl substituted carbon bearing a hydroxyl group (2-hydroxyisopropyl

moiety).[1]

C3: A chiral center bearing a secondary hydroxyl group.[1]

C4/C5: A quaternary carbon substituted with three methyl groups (tert-butyl moiety).[1]

Stereochemical Implication:

Chirality: C3 is the only chiral center.[1] The molecule exists as a pair of enantiomers (R and

S). In achiral solvents (CDCl₃, DMSO-d₆), these enantiomers are magnetically equivalent.

Diastereotopicity: Although C2 is achiral, it is adjacent to the chiral center C3. Consequently,

the two methyl groups attached to C2 are diastereotopic. They are chemically non-equivalent

and will appear as distinct signals in both ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy Profile
The IR spectrum serves as the primary screen for functional group validation. For 2,4,4-
Trimethyl-2,3-pentanediol, the steric bulk surrounding the hydroxyl groups leads to distinctive

hydrogen bonding patterns.
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Region Frequency (cm⁻¹) Assignment Mechanistic Insight

O-H Stretch 3350–3450 (Broad) Intermolecular H-bond

Broad band indicating

polymeric H-bonding.

[1]

O-H Stretch 3600–3640 (Sharp) Free O-H

Visible in dilute

solution. The bulky t-

butyl group hinders H-

bonding, making the

"free" band more

prominent than in

unhindered diols.[1]

C-H Stretch 2950–2980 ν(CH₃) Asymmetric

High intensity due to 5

methyl groups (15

protons).

C-H Stretch 2870–2900 ν(CH) Symmetric

Characteristic of t-

butyl and gem-

dimethyl groups.[1]

Fingerprint 1365 & 1385 Gem-dimethyl doublet

"Split" bending

vibration characteristic

of isopropyl/t-butyl

groups.[1]

C-O Stretch 1150–1180 Tertiary C-OH
Strong stretch from

the C2-OH moiety.[1]

C-O Stretch 1080–1120 Secondary C-OH
Distinct stretch from

the C3-OH moiety.[1]

Diagnostic Note: The presence of the tert-butyl doublet splitting (~1365/1385 cm⁻¹) combined

with two distinct C-O stretching bands (3° vs 2° alcohol) confirms the skeleton.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]
[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://wap.guidechem.com/encyclopedia/2-4-4-trimethylpentane-2-3-dio-dic127763.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11964945?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The NMR data below is derived from empirical chemical shift increments and structural

analysis of analogous hindered diols.

3.1 ¹H NMR (Proton) Data
Solvent: CDCl₃ (7.26 ppm reference)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

0.98 Singlet (s) 9H C4-(CH₃)₃

The tert-butyl

group.[1] A

sharp, intense

singlet.

Diagnostic

anchor point.

1.18 Singlet (s) 3H C2-CH₃ (a)

Diastereotopic

methyl on C2.[1]

Deshielded by

geminal OH.[1]

1.24 Singlet (s) 3H C2-CH₃ (b)

Diastereotopic

methyl on C2.[1]

Distinct from

1.18 ppm due to

C3 chirality.

3.35 Singlet (s)* 1H C3-H

Methine proton.

[1] Appears as a

singlet or

broadened

doublet because

coupling to C4

(quat) is zero

and C2 (quat) is

zero.

2.0 - 4.0 Broad (br) 2H OH

Hydroxyl

protons.[1] Shift

varies with

concentration.

*Note on C3-H Multiplicity: In ultra-dry DMSO-d₆, the C3-H signal may split into a doublet due

to coupling with the C3-OH proton (
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Hz).[1] In CDCl₃ with trace water, it typically appears as a sharp singlet.

3.2 ¹³C NMR (Carbon) Data
Solvent: CDCl₃ (77.16 ppm reference)

Shift (δ ppm) Type Assignment Notes

79.5 CH C3 (Carbinol)

Secondary alcohol

carbon.[1] Downfield

due to O and steric

compression.

74.2 C (Quat) C2 (Carbinol)
Tertiary alcohol

carbon.

36.8 C (Quat) C4
Quaternary carbon of

the t-butyl group.[1]

27.5 CH₃ C2-CH₃ (a)
Diastereotopic methyl.

[1]

26.1 CH₃ C4-(CH₃)₃

tert-Butyl methyls (3

equivalent carbons).

[1] Intense peak.

25.2 CH₃ C2-CH₃ (b)
Diastereotopic methyl.

[1]

Structural Elucidation Workflow (HMBC)
To definitively prove the structure and rule out isomers (like 2,2,4-trimethyl-1,3-pentanediol),

you must use HMBC (Heteronuclear Multiple Bond Correlation).[1] This 2D technique

visualizes long-range couplings (2-3 bonds) between protons and carbons.[1]

Key HMBC Correlations:

The t-Butyl Anchor: The 9H singlet at 0.98 ppm will correlate strongly to the quaternary C4

(36.8 ppm) and the methine C3 (79.5 ppm).
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The Methine Bridge: The proton at 3.35 ppm (H3) must correlate to the tert-butyl carbons

(C4), the tertiary alcohol carbon (C2), and the diastereotopic methyl carbons attached to C2.

Visualization: HMBC Connectivity Logic
The following diagram illustrates the critical HMBC correlations required to validate the 2,4,4-
Trimethyl-2,3-pentanediol structure.

Molecular Skeleton

H (t-Butyl)
0.98 ppm

C4 (Quat)
36.8 ppm

2J

C3 (CH-OH)
79.5 ppm

3J (Diagnostic)

H (C3-Methine)
3.35 ppm 2J

C2 (C-OH)
74.2 ppm

2J

H (C2-Methyls)
1.18/1.24 ppm 3J

2J

Click to download full resolution via product page

Caption: HMBC correlation map. The red arrow (t-Butyl H to C3) is the definitive link connecting

the bulky tail to the chiral center.[1]

Experimental Protocols
To generate the data described above, follow these precise methodologies.

5.1 NMR Sample Preparation
The choice of solvent is critical for resolving the hydroxyl protons and confirming the

integration.
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Solvent: Use DMSO-d₆ (99.9% D) if you wish to observe H-OH coupling (confirms secondary

vs tertiary OH).[1] Use CDCl₃ for standard structural verification.[1]

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations may

broaden OH peaks due to exchange.

D₂O Shake (Optional): After acquiring the standard ¹H spectrum, add 1 drop of D₂O and

shake.

Result: The OH peaks (2.0–4.0 ppm) will disappear. This confirms the assignment of

hydroxyl groups and reveals any hidden multiplets underneath.

5.2 IR Sample Preparation (Neat)
Since the compound is a viscous liquid/low-melting solid (mp ~50°C), ATR (Attenuated Total

Reflectance) is the preferred method.

Technique: Diamond ATR.

Procedure: Place a small crystal or droplet on the crystal. Apply high pressure to ensure

good contact.[1]

Parameters: 4 cm⁻¹ resolution, 16 scans.

Cleaning: Clean the crystal immediately with isopropanol; the hindered diol can be sticky and

difficult to remove if dried.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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